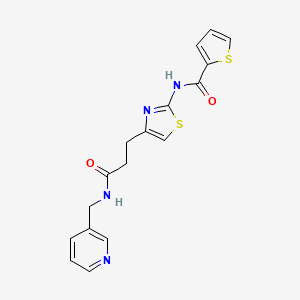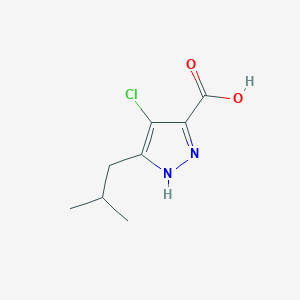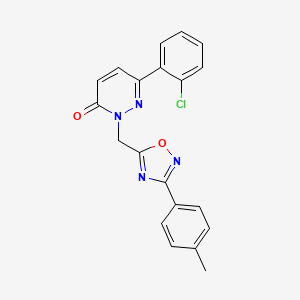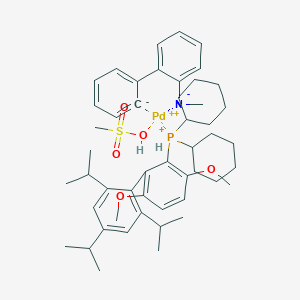![molecular formula C7H6BrClIN3 B2734029 6-Bromo-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine;hydrochloride CAS No. 2305254-62-8](/img/structure/B2734029.png)
6-Bromo-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-Bromo-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine;hydrochloride” is a chemical compound with the CAS Number: 2305254-62-8 . It has a molecular weight of 374.41 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 6-bromo-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine hydrochloride . The InChI code is 1S/C7H5BrIN3.ClH/c1-4-6(9)7-10-2-5(8)3-12(7)11-4;/h2-3H,1H3;1H .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 374.41 .Scientific Research Applications
Potentiation by Inhibition of Drug Degradation
Research has demonstrated the potential of pyrazolo[1,5-a]pyrimidine derivatives in enhancing the efficacy of drugs through the inhibition of their metabolic degradation. This application was notably illustrated in the potentiation of 6-mercaptopurine, among other compounds, suggesting a significant role in improving drug efficacy against certain diseases, including cancer (Elion et al., 1963).
Synthesis and Chemical Transformations
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including bromination and other chemical transformations, has been a subject of considerable interest. These processes have implications for the development of new pharmaceuticals and materials. Studies on bromination and the resulting chemical properties offer insights into novel synthetic pathways and potential applications in drug design and development (Leonova et al., 1978).
Antiviral and Anticancer Applications
Compounds synthesized from pyrazolo[1,5-a]pyrimidine structures have shown promise in antiviral and anticancer applications. These derivatives exhibit significant biological activities, including antitrypanosomal properties, highlighting their potential in developing treatments for infectious diseases and cancer (Abdelriheem et al., 2017).
Anticancer and Anti-inflammatory Agents
A novel series of pyrazolo[3,4-d]pyrimidin-4(5H)-ones have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. This research underscores the therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives in treating cancer and inflammation, providing a foundation for further drug development (Rahmouni et al., 2016).
Novel Synthetic Methods and Molecular Structures
The development of new synthetic methods for pyrazolo[1,5-a]pyrimidines and their structural analysis contributes to the broader understanding of these compounds' chemical and pharmacological properties. X-ray diffractometry and theoretical studies on molecular structures have elucidated the inter- and intramolecular interactions critical to their activity and stability, offering valuable insights for designing more effective drugs (Frizzo et al., 2009).
Safety And Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and others .
properties
IUPAC Name |
6-bromo-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrIN3.ClH/c1-4-6(9)7-10-2-5(8)3-12(7)11-4;/h2-3H,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZOGIKFIHTHAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1I)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClIN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Fluorosulfonyloxy-5-[[(2S,5R)-5-methyloxan-2-yl]methylcarbamoyl]pyridine](/img/structure/B2733953.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2733955.png)




![5-[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2733964.png)


![2-(benzylsulfanyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B2733969.png)